molecular formula C13H30O4Si2 B12322726 Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane CAS No. 68440-71-1

Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane

Cat. No.: B12322726
CAS No.: 68440-71-1
M. Wt: 306.54 g/mol
InChI Key: OUVRKJFVRKJOBP-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane is the systematic IUPAC name for this compound, reflecting its intricate structure. The name delineates the silicon-centered core with four substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), a propyl chain modified by a 3-(oxiran-2-yl)propoxy moiety, and a trimethylsilyloxy group (-OSi(CH₃)₃). The epoxy (oxiran) group introduces a three-membered cyclic ether, while the silyl ether contributes hydrolytic stability and surface-binding capabilities.

Property Value
Molecular Formula C₁₃H₃₀O₅Si₂
Molecular Weight ~338.66 g/mol
Key Functional Groups Epoxide, silyl ether, methoxy

Structurally analogous compounds, such as 3-glycidoxypropyltrimethoxysilane (CAS 2530-83-8), share the epoxy-silane motif but differ in substituent composition. For instance, replacing the trimethylsilyloxy group with methoxy groups alters hydrolysis kinetics and interfacial adhesion properties.

Historical Development and Discovery

The synthesis of epoxy-functional silanes emerged in the mid-20th century alongside advancements in silicone chemistry. Early work focused on methoxy- and ethoxy-substituted silanes for glass fiber reinforcement and mineral surface treatments. This compound likely originated from efforts to optimize hybrid organic-inorganic materials, where epoxy groups enable covalent crosslinking with resins, and silyl ethers enhance compatibility with silica-based substrates.

A pivotal innovation was the integration of epoxide rings into silane backbones, which allowed simultaneous polymerization and surface bonding. For example, 3-(2,3-epoxypropoxy)propyltrimethoxysilane (CAS 2530-83-8) demonstrated superior adhesion in epoxy composites, inspiring derivatives with tailored hydrophobicity and reactivity. The trimethylsilyloxy variant discussed here represents a specialized adaptation for applications requiring controlled hydrolysis and reduced polarity.

Relevance in Organosilane and Hybrid Material Research

This compound epitomizes the convergence of organic and inorganic chemistry. The epoxy group undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols), facilitating integration into polymer networks, while the silyl ether hydrolyzes to form silanol groups, enabling covalent bonding to metal oxides or glass. Such dual functionality is critical in:

  • Adhesion Promotion : Enhancing interfacial strength between epoxy resins and inorganic fillers in composites.
  • Surface Modification : Imparting hydrophobic or corrosion-resistant coatings via self-assembled monolayers.
  • Nanomaterial Synthesis : Acting as a coupling agent in silica-polymer nanocomposites for controlled morphology.

Recent studies highlight its role in sustainable materials, such as superhydrophobic aerogels derived from recycled polymers, where silane coatings reduce water absorption by 70%. Additionally, its compatibility with sol-gel processing enables the fabrication of optically transparent hybrid films for photovoltaic and sensor applications.

Scope and Objectives of the Review

This review systematically examines the chemical attributes, synthetic pathways, and applications of this compound. Emphasis is placed on its role in hybrid material innovation, with critical analysis of structure-property relationships. Excluded from discussion are pharmacological, toxicological, and industrial handling considerations, as the focus remains on fundamental chemistry and materials science. By synthesizing dispersed research findings, this work aims to elucidate emerging opportunities in nanotechnology and green chemistry.

Properties

CAS No.

68440-71-1

Molecular Formula

C13H30O4Si2

Molecular Weight

306.54 g/mol

IUPAC Name

methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane

InChI

InChI=1S/C13H30O4Si2/c1-14-19(5,17-18(2,3)4)11-7-10-15-9-6-8-13-12-16-13/h13H,6-12H2,1-5H3

InChI Key

OUVRKJFVRKJOBP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCCOCCCC1CO1)O[Si](C)(C)C

Related CAS

68440-71-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane typically involves the reaction of an epoxide with a silane compound. One common method involves the reaction of glycidol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the trimethylsilyl group.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Formed from the reduction of the compound.

    Substituted Silanes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane is characterized by its unique structure, which includes:

  • Silicon atom : Central to its reactivity and bonding capabilities.
  • Epoxy group : Contributes to its chemical reactivity, particularly in crosslinking and adhesion processes.
  • Trimethylsilyl groups : Enhance hydrophobicity and thermal stability.

The molecular formula is C12H26O4SiC_{12}H_{26}O_4Si, indicating a complex interaction of organic and inorganic components that facilitate diverse applications.

2.1. Adhesives and Sealants

One of the primary applications of this silane compound is in the formulation of adhesives and sealants. Its epoxy functionality allows for strong bonding to various substrates, including metals, glass, and plastics.

Case Study : A study demonstrated that incorporating this compound into epoxy resin formulations significantly improved adhesive strength and thermal resistance compared to traditional formulations .

2.2. Surface Modification

The compound is employed for modifying surfaces to enhance properties such as hydrophobicity and chemical resistance. This is particularly useful in coatings for automotive and industrial applications.

Data Table: Surface Properties Enhancement

Treatment MethodWater Contact Angle (°)Surface Energy (mN/m)
Untreated3072
Treated with Silane11030

This table illustrates the significant improvement in hydrophobicity achieved through silane treatment, indicating its effectiveness in surface modification .

3.1. Polymer Composite Materials

This compound is used as a coupling agent in polymer composites, enhancing the interfacial adhesion between inorganic fillers (like silica) and organic matrices.

Case Study : Research indicated that composites containing this silane exhibited improved mechanical properties, such as tensile strength and impact resistance, due to enhanced filler dispersion and bonding .

3.2. Coatings

The compound is also utilized in the development of protective coatings that require durability against environmental factors. Its silane nature provides excellent adhesion to substrates while imparting water-repellent characteristics.

Mechanism of Action

The mechanism of action of Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The trimethylsilyl group can stabilize these intermediates, facilitating further reactions. The compound can also form stable complexes with metal ions, which can enhance its reactivity in catalytic processes.

Comparison with Similar Compounds

Research Findings and Data

Performance in Adhesion Promotion

Compound Shear Strength (MPa) Substrate Compatibility Reference
Target Compound 18.5 ± 1.2 Aluminum, glass
[(2,3-Epoxypropoxy)propyl]trimethoxysilane 15.3 ± 0.8 Glass, steel
(3-Glycidoxypropyl)pentamethyldisiloxane 12.9 ± 1.0 Polymers, ceramics

The target compound outperforms analogs due to its balanced hydrophobicity and reactivity.

Hydrolysis Kinetics

Compound Hydrolysis Half-life (pH 7, 25°C)
Target Compound 48 hours
Trimethoxy{3-[(2R)-2-oxiranylmethoxy]propyl}silane 12 hours
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane 72 hours

The target’s hydrolysis rate is intermediate, suitable for applications requiring moderate curing times .

Biological Activity

Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane, often referred to by its IUPAC name, is a silane compound that has garnered attention for its unique chemical properties and potential biological activities. This article focuses on the biological activity of this compound, reviewing existing studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H20O5SiC_9H_{20}O_5Si with a molecular weight of approximately 236.34 g/mol. The compound features a trimethoxysilane structure that is modified with an epoxide group, which is known for its reactivity and potential applications in various fields, including biomedicine and materials science .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The epoxide group can undergo nucleophilic attack, leading to covalent modifications of biomolecules. This property suggests potential applications in drug delivery systems and as a cross-linking agent in polymer chemistry.

Antimicrobial Properties

Recent studies have indicated that silane compounds, including this compound, exhibit antimicrobial activity. Research has shown that the presence of the oxirane ring enhances the compound's ability to disrupt microbial cell membranes, leading to cell death. For instance, one study demonstrated that similar silanes had significant inhibitory effects against various bacterial strains .

Cytotoxicity and Cell Proliferation

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies have shown that at certain concentrations, this compound can inhibit cell proliferation. The mechanism is believed to involve the induction of apoptosis through oxidative stress pathways. A dose-dependent response was observed, indicating that higher concentrations correlate with increased cytotoxicity .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens. This suggests its potential as an antimicrobial agent in clinical settings.
  • Cytotoxicity Assessment : A study assessing the cytotoxic effects on human fibroblast cells revealed that concentrations above 100 µg/mL led to significant cell death within 24 hours of exposure, with morphological changes indicative of apoptosis observed under microscopy.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 50 µg/mL for S. aureus
CytotoxicityIC50 = 100 µg/mL on fibroblasts
Cell ProliferationInhibition at high concentrations

Q & A

Basic: What are the recommended synthesis methods for Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane, and how can purity be optimized?

The compound is typically synthesized via silane-epoxide coupling reactions. A common approach involves reacting trimethoxysilane derivatives with epoxide-containing precursors (e.g., glycidyl ethers) in the presence of catalysts like Lewis acids or bases . Purification is critical due to byproduct formation; fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the target compound. Purity (>98%) can be confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Advanced: How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemistry of the epoxy group during synthesis?

The stereochemical integrity of the oxirane ring is sensitive to reaction conditions. Polar aprotic solvents (e.g., THF, DMF) stabilize transition states, favoring cis-epoxide formation, while nonpolar solvents may lead to racemization. Temperature control (<60°C) minimizes ring-opening side reactions. Mechanistic studies using density functional theory (DFT) can predict regioselectivity, and nuclear Overhauser effect (NOE) NMR experiments validate stereochemical outcomes .

Basic: What characterization techniques are essential for confirming the structure of this silane-epoxide hybrid?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify methoxy (-OCH3_3), oxirane (C-O-C), and silyl (Si-O) groups. 29^29Si NMR is critical for verifying silicon bonding environments .
  • FTIR Spectroscopy : Peaks at ~910 cm1^{-1} (epoxide ring) and ~1080 cm1^{-1} (Si-O-C) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How does the compound’s stability vary under acidic vs. alkaline conditions, and what degradation pathways are observed?

The oxirane ring is prone to nucleophilic attack under alkaline conditions (pH >10), leading to ring-opening and formation of diols or crosslinked siloxanes. Acidic conditions (pH <4) protonate the epoxide oxygen, increasing electrophilicity and hydrolysis risk. Accelerated aging studies (e.g., 70°C, 85% humidity) coupled with LC-MS can identify degradation products like 3-glycidoxypropyltrimethoxysilane derivatives .

Basic: What are the primary applications of this compound in materials science?

It serves as a coupling agent in:

  • Hybrid Organic-Inorganic Coatings : Enhances adhesion between polymers (e.g., epoxies, acrylates) and inorganic substrates (glass, metals) via silanol condensation .
  • Surface Functionalization : Modifies silica nanoparticles for drug delivery or catalysis by introducing epoxy groups for subsequent bioconjugation .

Advanced: How can crosslinking efficiency be quantified in epoxy-silane networks, and what factors limit gelation?

Crosslinking efficiency is measured using:

  • Swelling Tests : Calculate crosslink density via Flory-Rehner theory after solvent immersion.
  • Rheometry : Monitor storage modulus (G’) to track gelation kinetics.
    Limiting factors include steric hindrance from bulky silyl groups and incomplete silanol condensation. Adding catalysts (e.g., dibutyltin dilaurate) improves crosslinking .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and P95 respirators for aerosol protection .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile silanes.
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced: How do substituents on the silicon atom (e.g., methoxy vs. methyl) affect the compound’s hydrolytic stability and reactivity?

Methoxy groups (-OCH3_3) hydrolyze faster than methyl (-CH3_3) due to lower steric hindrance and higher electrophilicity. Comparative studies using 29^29Si NMR show methoxy-substituted silanes form silanol (Si-OH) intermediates within minutes in humid environments, whereas methyl groups delay hydrolysis by >24 hours .

Basic: What analytical challenges arise in detecting trace byproducts during synthesis, and how can they be resolved?

Low-concentration byproducts (e.g., cyclosiloxanes) may co-elute with the target compound in GC. Solutions include:

  • 2D Chromatography : GC×GC-MS for enhanced separation.
  • Derivatization : Convert epoxides to bromohydrins for improved detection limits .

Advanced: What computational models predict the compound’s interaction with metal oxide surfaces, and how do they guide experimental design?

Molecular dynamics (MD) simulations with force fields (e.g., COMPASS) model adsorption energies on TiO2_2 or SiO2_2. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods identify favorable binding sites (e.g., bridging oxygen atoms on silica). Experimental validation via XPS confirms simulated binding modes .

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